molecular formula C18H10N4O2 B13425334 2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile

2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile

Cat. No.: B13425334
M. Wt: 314.3 g/mol
InChI Key: BFEPKZUKYXSKPT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile typically involves the reaction of pyrimidine derivatives with benzonitrile compounds under specific conditions. One common method includes the use of copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles . This reaction is known for its synthetic simplicity, good functional group tolerance, and applicability on a gram scale. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile involves its interaction with specific molecular targets and pathways. In the context of its use as an impurity in azoxystrobin, it may affect the compound’s overall efficacy and stability. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in fungal growth and metabolism .

Comparison with Similar Compounds

2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile can be compared with other similar compounds, such as:

The uniqueness of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile lies in its specific structure and its role as an impurity in azoxystrobin, which influences its chemical behavior and applications.

Properties

Molecular Formula

C18H10N4O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxybenzonitrile

InChI

InChI=1S/C18H10N4O2/c19-10-13-5-1-3-7-15(13)23-17-9-18(22-12-21-17)24-16-8-4-2-6-14(16)11-20/h1-9,12H

InChI Key

BFEPKZUKYXSKPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3C#N

Origin of Product

United States

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